molecular formula C6H5ClN2 B050321 Pyridine-2-carboximidoyl chloride CAS No. 117701-62-9

Pyridine-2-carboximidoyl chloride

Cat. No. B050321
M. Wt: 140.57 g/mol
InChI Key: QPHNCXIHRZHLNZ-UHFFFAOYSA-N
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Patent
US09175031B2

Procedure details

To a mixture of ethyl 2-pyridin-aldoxime (15 gm) and N-chlorosuccinamide (25 gm) in DMF (30 ml) was stirred at 30° C. over a period of 2 h. The reaction mixture was quenched with ice-cold water (150 ml). The suspension was filtered and the wet cake washed with small quantity of water to provide pure title compound in 7 gm quantity (55%) as a white solid.
Name
ethyl 2-pyridin-aldoxime
Quantity
15 g
Type
reactant
Reaction Step One
Name
N-chlorosuccinamide
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]1[C:4]([CH:9]=[N:10]O)=[N:5][CH:6]=[CH:7][CH:8]=1)C.[Cl:12]NC(=O)CCC(N)=O>CN(C=O)C>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:3][C:4]=1[C:9]([Cl:12])=[NH:10]

Inputs

Step One
Name
ethyl 2-pyridin-aldoxime
Quantity
15 g
Type
reactant
Smiles
C(C)C=1C(=NC=CC1)C=NO
Name
N-chlorosuccinamide
Quantity
25 g
Type
reactant
Smiles
ClNC(CCC(=O)N)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
was stirred at 30° C. over a period of 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with ice-cold water (150 ml)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the wet cake washed with small quantity of water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C(=N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.